molecular formula C12H9NOS B1621534 2-(Phenylsulfanyl)Nicotinaldehyde CAS No. 338982-31-3

2-(Phenylsulfanyl)Nicotinaldehyde

Cat. No.: B1621534
CAS No.: 338982-31-3
M. Wt: 215.27 g/mol
InChI Key: XMMNSXDXGHXKMN-UHFFFAOYSA-N
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Description

2-(Phenylsulfanyl)Nicotinaldehyde is an organic compound that belongs to the class of nicotinamide derivatives. It is characterized by the presence of a phenylsulfanyl group attached to the nicotinaldehyde structure. This compound is a yellow crystalline solid with a molecular formula of C12H9NO2S and a molecular weight of 235.27 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylsulfanyl)Nicotinaldehyde can typically be achieved through the condensation reaction of thiophenol and nicotinaldehyde. In this reaction, thiophenol reacts with nicotinaldehyde under acidic conditions to produce the target product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Phenylsulfanyl)Nicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: 2-(Phenylsulfanyl)Nicotinic acid.

    Reduction: 2-(Phenylsulfanyl)Nicotinol.

    Substitution: Products vary based on the substituent introduced.

Scientific Research Applications

2-(Phenylsulfanyl)Nicotinaldehyde has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of specialty chemicals and materials

Mechanism of Action

The mechanism by which 2-(Phenylsulfanyl)Nicotinaldehyde exerts its effects involves its interaction with specific molecular targets. The phenylsulfanyl group can engage in various interactions, including hydrogen bonding and π-π stacking, which influence the compound’s reactivity and binding affinity. The aldehyde group can form covalent bonds with nucleophilic sites on target molecules, leading to modifications in their structure and function .

Comparison with Similar Compounds

  • 2-(Phenylthio)Nicotinaldehyde
  • 2-(Phenylsulfanyl)Benzaldehyde
  • 2-(Phenylsulfanyl)Pyridine

Comparison: 2-(Phenylsulfanyl)Nicotinaldehyde is unique due to the presence of both the phenylsulfanyl and nicotinaldehyde moieties, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

2-phenylsulfanylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NOS/c14-9-10-5-4-8-13-12(10)15-11-6-2-1-3-7-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMMNSXDXGHXKMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=CC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377140
Record name 2-(Phenylsulfanyl)Nicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338982-31-3
Record name 2-(Phenylsulfanyl)Nicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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